REACTION_SMILES
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[C:13](=[O:14])([O-:15])[O-:16].[CH2:37]([c:38]1[cH:39][cH:40][cH:41][cH:42][cH:43]1)[Br:44].[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([OH:11])[cH:7][c:8]([OH:10])[cH:9]1)=[O:12].[CH3:45][C:46](=[O:47])[CH3:48].[K+:17].[K+:18].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24][O:25][CH2:26][CH2:27][O:28][CH2:29][CH2:30][O:31][CH2:32][CH2:33][O:34][CH2:35][CH2:36]1>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([OH:11])[cH:7][c:8]([O:10][CH2:37][c:38]2[cH:39][cH:40][cH:41][cH:42][cH:43]2)[cH:9]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(O)cc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCOCCOCCOCCOCCO1
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(O)cc(OCc2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |